N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
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Overview
Description
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide is a complex organic compound with a molecular formula of C24H24N6O5 and a molecular weight of 476.496 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide involves several steps. The starting materials typically include 3-(benzyloxy)-4-methoxybenzaldehyde and 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the oxidation state of the molecule.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more hydrogenated version of the original molecule .
Scientific Research Applications
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide: Similar in structure but with a different position of the benzyloxy group.
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide: Lacks the benzyloxy group, which may affect its reactivity and biological activity.
Uniqueness
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide is unique due to its specific structural features, including the benzyloxy and methoxy groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C24H24N6O5 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H24N6O5/c1-28-22-21(23(32)29(2)24(28)33)30(15-25-22)13-20(31)27-26-12-17-9-10-18(34-3)19(11-17)35-14-16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3,(H,27,31)/b26-12+ |
InChI Key |
QWEBYSRAVAWSHY-RPPGKUMJSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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